molecular formula C17H20FN3O4S B5064884 4-fluoro-N-(5-methyl-1,2-oxazol-3-yl)-3-(4-methylpiperidin-1-yl)sulfonylbenzamide

4-fluoro-N-(5-methyl-1,2-oxazol-3-yl)-3-(4-methylpiperidin-1-yl)sulfonylbenzamide

Cat. No.: B5064884
M. Wt: 381.4 g/mol
InChI Key: NWMGINRKGZHIHM-UHFFFAOYSA-N
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Description

4-fluoro-N-(5-methyl-1,2-oxazol-3-yl)-3-(4-methylpiperidin-1-yl)sulfonylbenzamide is a synthetic organic compound that belongs to the class of sulfonylbenzamides. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(5-methyl-1,2-oxazol-3-yl)-3-(4-methylpiperidin-1-yl)sulfonylbenzamide typically involves multiple steps:

    Formation of the oxazole ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfonyl group: This step involves the reaction of a sulfonyl chloride with an amine to form the sulfonamide.

    Coupling with piperidine: The final step involves coupling the intermediate with 4-methylpiperidine under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions may target the oxazole ring or the sulfonyl group.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation products: Oxidized derivatives of the piperidine ring.

    Reduction products: Reduced forms of the oxazole ring or sulfonyl group.

    Substitution products: Compounds with different substituents on the benzene ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(5-methyl-1,2-oxazol-3-yl)-3-(4-methylpiperidin-1-yl)sulfonylbenzamide involves its interaction with specific molecular targets:

    Molecular targets: Enzymes, receptors, or ion channels.

    Pathways involved: The compound may modulate signaling pathways, inhibit enzyme activity, or alter receptor function.

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-N-(5-methyl-1,2-oxazol-3-yl)-3-(4-methylpiperidin-1-yl)sulfonylbenzamide: can be compared with other sulfonylbenzamides, such as:

Uniqueness

The presence of the fluorine atom in this compound may confer unique properties, such as increased metabolic stability, enhanced binding affinity to targets, and improved pharmacokinetic profiles compared to its analogs.

Properties

IUPAC Name

4-fluoro-N-(5-methyl-1,2-oxazol-3-yl)-3-(4-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O4S/c1-11-5-7-21(8-6-11)26(23,24)15-10-13(3-4-14(15)18)17(22)19-16-9-12(2)25-20-16/h3-4,9-11H,5-8H2,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWMGINRKGZHIHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=NOC(=C3)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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